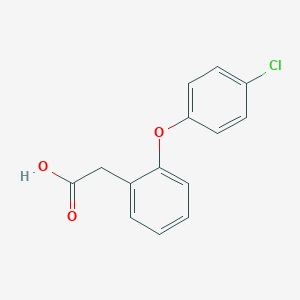
2-(2-(4-Chlorophenoxy)phenyl)acetic acid
Cat. No. B057220
Key on ui cas rn:
25563-04-6
M. Wt: 262.69 g/mol
InChI Key: ALMJMOPIBISVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08779161B2
Procedure details


To a solution of o-chlorophenylacetic acid (330 g) in o-xylene (4000 mL) is added 4-chlorophenol (306 g), K2CO3 (354 g), and copper powder (18 g) at 25-30° C. The mixture is heated at reflux for 2-3 hours and water is removed by azeotropic distillation. The reaction mixture is maintained for 1-2 hours at 25-30° C. and water (4000 mL) is added. Organic and aqueous layers are separated and the organic layer is washed with water (4000 mL). The pH of combined aqueous layers is adjusted to 1-1.5 by addition of aqueous HCl (100 mL) at 0-5° C. The formed solid is collected by filtration, washed with water (3000 mL) and hexane (500 mL), and then is dried to afford the title compound. Yield: 465 g. Purity by HPLC: 97.81%.




Name
copper
Quantity
18 g
Type
catalyst
Reaction Step One

Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1.C([O-])([O-])=O.[K+].[K+]>CC1C=CC=CC=1C.[Cu]>[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[CH2:8][C:9]([OH:11])=[O:10])=[CH:15][CH:14]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
330 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
306 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
354 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
4000 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC=1C=CC=CC1C
|
|
Name
|
copper
|
|
Quantity
|
18 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
27.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2-3 hours
|
|
Duration
|
2.5 (± 0.5) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
water is removed by azeotropic distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (4000 mL) is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Organic and aqueous layers are separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer is washed with water (4000 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The pH of combined aqueous layers is adjusted to 1-1.5 by addition of aqueous HCl (100 mL) at 0-5° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The formed solid is collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3000 mL) and hexane (500 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(OC2=C(C=CC=C2)CC(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
